molecular formula C18H20N4 B2509513 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 877787-00-3

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2509513
CAS No.: 877787-00-3
M. Wt: 292.386
InChI Key: ZKQFIAVYHONUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of its notable interactions is with adenosine monophosphate-activated protein kinase (AMPK), where it acts as an inhibitor . This inhibition affects the AMPK/mTOR (mammalian target of rapamycin) pathway, which is vital for cellular energy homeostasis and metabolism . Additionally, this compound has been shown to inhibit bone morphogenetic protein (BMP) signaling, which is essential for embryogenesis and cellular differentiation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In glioma cells, it has been observed to reduce cell viability by inhibiting proliferation and inducing cell death . This compound influences cell signaling pathways, particularly the AMPK and mTOR pathways, leading to alterations in gene expression and cellular metabolism . Furthermore, it promotes neural differentiation in human pluripotent stem cells by inhibiting BMP signals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a selective, reversible, and ATP-competitive inhibitor of AMPK, with a Ki value of 109 nM in the presence of 5 μM ATP . This inhibition disrupts the AMPK/mTOR pathway, leading to decreased biosynthesis of proteins and lipids . Additionally, the compound inhibits BMP signaling by binding to BMP receptors, preventing their activation and subsequent downstream signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its inhibitory effects on AMPK and BMP signaling . Long-term studies have indicated that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and promotion of differentiation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits AMPK and BMP signaling without causing significant toxicity . At higher doses, toxic effects such as necroptosis and autophagy have been observed in glioma cells . These findings highlight the importance of dosage optimization to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to energy homeostasis and cellular differentiation. By inhibiting AMPK, it affects pathways that regulate protein and lipid biosynthesis . Additionally, its inhibition of BMP signaling influences pathways involved in cellular differentiation and development . The compound’s interactions with these pathways underscore its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its cell-permeable nature allows it to effectively reach intracellular targets, including AMPK and BMP receptors . The compound’s distribution within tissues is influenced by its binding affinity to these proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It predominantly localizes to the cytoplasm, where it interacts with AMPK and BMP receptors . This localization is facilitated by its cell-permeable properties and potential targeting signals that direct it to specific compartments . Understanding its subcellular distribution is essential for elucidating its mechanism of action.

Chemical Reactions Analysis

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halide derivatives can be obtained using N-halosuccinimides .

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-14-12-17(21-10-6-3-7-11-21)22-18(20-14)16(13-19-22)15-8-4-2-5-9-15/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQFIAVYHONUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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